molecular formula C27H33N5O2PRu.PF6.NaPF6 B1150218 RuBi-GABA-PMe3

RuBi-GABA-PMe3

Cat. No. B1150218
M. Wt: 904.56
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Modified version of RuBi-GABA. Suppresses cortical local field potential (LFP) activity in anesthetized mice after activation with a blue laser pulse;  inhibits neural activity.

Scientific Research Applications

  • Neurotransmitter Uncaging and Neuronal Transmission Studies : RuBi-GABA allows for the study of neuronal transmission in specific regions of a neuron. It enables controlled release of GABA, facilitating the investigation of its interaction with receptors. This approach has been successfully used in conjunction with confocal or two-photon excitation microscopy and electrophysiological techniques like patch-clamp, providing insights into the modulation of GABA_A receptors in rat cerebellar neurons (Cozzolino et al., 2020).

  • Photorelease Kinetics and Tissue Penetration : RuBi-GABA can be excited with visible wavelengths, which offers advantages over traditional UV light-sensitive caged compounds, such as greater tissue penetration and less photo-toxicity. It induces GABA-A receptor-mediated responses without affecting endogenous GABAergic and glutamatergic receptors, making it suitable for applications like GABA receptor mapping and optical silencing of neuronal firing (Rial Verde et al., 2008).

  • Electrophysiological Effects : Studies on the effects of RuBi-GABA uncaging on GABA_A receptors have shown that it can be a potent tool for electrophysiological research. This includes investigations into the effects of side products of RuBi-GABA photolysis, providing deeper understanding of the role of GABA-caged compounds in neurobiology (Gatta et al., 2022).

  • Applications in Epilepsy Research : RuBi-GABA has been utilized in research on focal epilepsy, demonstrating its potential in the treatment of intractable epilepsy. Studies have explored the optimal concentration and light intensity for the anti-seizure effects of RuBi-GABA in animal models, laying groundwork for future clinical applications (Wang et al., 2017).

  • Neurobiological Applications : The versatility of RuBi-based compounds extends to RuBi-Glutamate as well, which demonstrates the broader potential of these compounds in neurobiological research. RuBi-Glutamate, similar to RuBi-GABA, allows for the high-resolution photoactivation of neurons and dendritic spines (Fino et al., 2009).

  • Targeted Modulation of Neural Activities : Innovations like anti-CB1 liposomes for delivery of RuBi-GABA in epilepsy models have shown how targeted modulation of neural activities can be achieved. This approach offers high spatiotemporal resolution and effectiveness in suppressing hippocampal activities during seizures (Dai et al., 2020).

  • Optical Control in Neurological Disorders : The use of RuBi-GABA in controlling pathophysiological neuronal activity, particularly in conditions like intractable focal epilepsy, highlights its clinical potential. The ability to rapidly terminate paroxysmal activity using optical techniques underscores the therapeutic possibilities of RuBi-GABA (Yang et al., 2012).

  • Multichromic Optical Interrogation in Neural Systems : RuBi-GABA is part of a broader category of caged compounds used in neuroscience for studying cellular signaling. The development of these compounds, including RuBi-based chromophores, has enabled multichromic interrogation of neuronal functions with precise spatial and temporal control (Amatrudo et al., 2015).

properties

Molecular Formula

C27H33N5O2PRu.PF6.NaPF6

Molecular Weight

904.56

IUPAC Name

sodium;4-aminobutanoate;2-pyridin-2-ylpyridine;ruthenium(3+);trimethylphosphanium;dihexafluorophosphate

InChI

InChI=1S/2C10H8N2.C4H9NO2.C3H9P.2F6P.Na.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;5-3-1-2-4(6)7;1-4(2)3;2*1-7(2,3,4,5)6;;/h2*1-8H;1-3,5H2,(H,6,7);1-3H3;;;;/q;;;;2*-1;+1;+3

SMILES

C[PH+](C)C.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CC(=O)[O-])CN.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Na+].[Ru+3]

synonyms

RuBi-GABA-PMe3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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